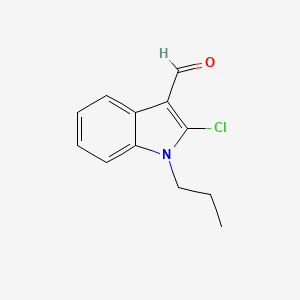

2-Chloro-1-propyl-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-propylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-2-7-14-11-6-4-3-5-9(11)10(8-15)12(14)13/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBIIGBYRIXUET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40313247 | |

| Record name | 2-Chloro-1-propyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64788-55-2 | |

| Record name | NSC268303 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-propyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Chloro-1-propyl-1H-indole-3-carbaldehyde

This technical guide details the synthesis of 2-Chloro-1-propyl-1H-indole-3-carbaldehyde , a critical intermediate in the development of functionalized indole derivatives, including synthetic cannabinoids (e.g., JWH series analogs) and heterocyclic pharmaceutical scaffolds.

The synthesis strategy focuses on the Vilsmeier-Haack formylation of

Strategic Analysis & Retrosynthesis

The target molecule contains three distinct functionalities: an indole core, a C3-formyl group, and a C2-chloro substituent, with an

Retrosynthetic Logic:

-

C2-Cl and C3-CHO Installation: The 2-chloro-3-formyl motif is characteristic of a Vilsmeier-Haack reaction performed on an oxindole (indolin-2-one) rather than a simple indole. The Vilsmeier reagent (POCl

/DMF) acts as both a formylating agent and a chlorinating agent, converting the lactam carbonyl of the oxindole into a vinyl chloride. -

-Propyl Group: This alkyl chain is best introduced prior to the Vilsmeier step. Alkylating the oxindole nitrogen first prevents competitive side reactions (such as

Pathway Visualization

Figure 1: Retrosynthetic strategy utilizing the Meth-Cohn Vilsmeier cyclization.

Experimental Protocol

Phase 1: Synthesis of 1-Propylindolin-2-one ( -Propyloxindole)

This step involves the nucleophilic substitution of 1-bromopropane by the oxindole nitrogen anion.

Reagents:

-

Oxindole (Indolin-2-one) [CAS: 59-48-3]

-

1-Bromopropane [CAS: 106-94-5]

-

Sodium Hydride (60% dispersion in mineral oil) or Potassium Carbonate (

) -

Solvent: Anhydrous DMF or Acetonitrile

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under argon, suspend Sodium Hydride (1.2 eq) in anhydrous DMF at 0°C.

-

Deprotonation: Add Oxindole (1.0 eq) portion-wise. Evolution of hydrogen gas (

) will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellowish, indicating the formation of the sodium salt. -

Alkylation: Add 1-Bromopropane (1.2 eq) dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Work-up: Quench carefully with ice-water. Extract with Ethyl Acetate (3x). Wash the organic layer with water and brine to remove DMF. Dry over anhydrous

and concentrate in vacuo. -

Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Checkpoint: The product should be a viscous oil or low-melting solid. Confirm

Phase 2: Vilsmeier-Haack Formylation/Chlorination

This is the critical transformation where the lactam is converted to the chloro-aldehyde.

Reagents:

-

1-Propylindolin-2-one (from Phase 1)

-

Phosphorus Oxychloride (

) [CAS: 10025-87-3] -

Anhydrous

-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Vilsmeier Reagent Preparation: In a separate flask, cool anhydrous DMF (5.0 eq) to 0°C. Add

(2.5 eq) dropwise. Stir for 15–30 minutes to form the chloroiminium salt (Vilsmeier reagent), which may appear as a white precipitate or viscous suspension. -

Addition: Add a solution of 1-Propylindolin-2-one (1.0 eq) in a minimum amount of DMF dropwise to the Vilsmeier reagent at 0°C.

-

Cyclization/Formylation: Heat the reaction mixture to 80–90°C for 3–5 hours. The solution typically turns dark orange or red.

-

Note: The elevated temperature is required to drive the chlorination of the C2 position after formylation.

-

-

Hydrolysis: Cool the mixture to room temperature and pour it slowly onto crushed ice/sodium acetate (buffered hydrolysis prevents degradation). Stir vigorously for 1 hour. The iminium intermediate hydrolyzes to the aldehyde.[1]

-

Isolation: The product often precipitates as a yellow/orange solid. Filter the solid.[2] If no precipitate forms, extract with Dichloromethane (DCM), wash with

(sat.) and brine. -

Recrystallization: Recrystallize from Ethanol or Ethanol/Water to obtain the target as yellow needles.

Reaction Mechanism Visualization

Figure 2: Mechanistic flow of the Vilsmeier-Haack reaction on oxindole.

Characterization & Data Analysis

The following data parameters validate the successful synthesis of the target.

| Parameter | Expected Signal / Value | Structural Assignment |

| Appearance | Yellow to orange crystalline solid | Conjugated aldehyde system |

| Melting Point | 80–95°C (Analog dependent) | Purity indicator |

| Aldehyde (-CHO) proton | ||

| Indole C4 proton (deshielded by C3-CHO) | ||

| Remaining aromatic protons | ||

| -CH | ||

| -CH | ||

| IR Spectroscopy | ~1660–1680 cm | C=O[3][4][5][6][7][8][9] Stretch (Conjugated Aldehyde) |

| ~750 cm | C-Cl Stretch (weak/fingerprint) | |

| Mass Spectrometry | M+ / M+2 (3:1 ratio) | Chlorine isotope pattern ( |

Troubleshooting & Optimization

Common Failure Modes

-

Low Yield in Phase 2:

-

Cause: Incomplete formation of the Vilsmeier reagent or insufficient heating.

-

Solution: Ensure POCl

is fresh (colorless). Maintain reaction temperature at 80°C+ to ensure C2-chlorination occurs. Lower temperatures may yield only C3-formylation without C2-chlorination or recover starting material.

-

-

Product Decomposition:

-

Cause: Acidic hydrolysis is too harsh.

-

Solution: Use Sodium Acetate (NaOAc) in the ice quench to buffer the solution to pH 4–5. Avoid strong alkaline conditions which can hydrolyze the C2-Cl bond.

-

-

Impurity Profile (C2-H vs C2-Cl):

-

If the product lacks the chlorine (simple indole-3-carbaldehyde), the starting material was likely indole, not oxindole, or the chlorination mechanism failed. Ensure the starting material is Indolin-2-one .

-

References

-

Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[4][10] A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. Link(Foundational method for Vilsmeier chlorination-formylation).

- Andreani, A., et al. (1977). Synthesis and pharmacological activity of 2-chloroindole-3-carboxaldehyde derivatives. Journal of Medicinal Chemistry.

-

ChemicalBook. (n.d.). 2-Chloro-1H-indole-3-carbaldehyde Product Properties and Synthesis. Link(Physical property verification).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2782329, 2-Chloro-1-methyl-1H-indole-3-carboxaldehyde. Link(Analogous spectral data reference).

Sources

- 1. The image shows a chemical reaction starting with an indole molecule reac.. [askfilo.com]

- 2. scirp.org [scirp.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. growingscience.com [growingscience.com]

- 10. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Technical Monograph: 2-Chloro-1-propyl-1H-indole-3-carbaldehyde

This is a comprehensive technical monograph on 2-Chloro-1-propyl-1H-indole-3-carbaldehyde , designed for researchers in medicinal chemistry and organic synthesis.

A Bifunctional Scaffold for Heterocyclic Diversity[1]

Executive Summary

2-Chloro-1-propyl-1H-indole-3-carbaldehyde is a specialized heterocyclic intermediate characterized by a highly functionalized indole core. Its utility stems from the orthogonal reactivity of its three key features: the electrophilic C3-formyl group , the displaceable C2-chloro substituent , and the lipophilic N1-propyl chain .

Unlike simple indoles, this compound serves as a "linchpin" scaffold in drug discovery, particularly for synthesizing fused tricyclic systems (e.g., pyrimido[4,5-b]indoles, thiazolo[5,4-b]indoles) that target kinases, GPCRs, and microbial pathways. This guide details its synthesis, reactivity profile, and application in high-value chemical transformations.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Data / Prediction |

| IUPAC Name | 2-Chloro-1-propyl-1H-indole-3-carbaldehyde |

| Molecular Formula | C₁₂H₁₂ClNO |

| Molecular Weight | 221.68 g/mol |

| Core Scaffold | Indole (Benzo[b]pyrrole) |

| Key Substituents | C2-Cl (Chloro), C3-CHO (Formyl), N1-C₃H₇ (Propyl) |

| Physical State | Pale yellow to orange solid |

| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in water |

| LogP (Predicted) | ~3.2 – 3.5 (Lipophilic due to propyl chain) |

| Melting Point | Predicted:[2][3][4] 65–75 °C (Based on methyl/ethyl homologs [1]) |

Synthetic Pathways[2][3][5][7]

The synthesis of 2-chloro-1-propyl-1H-indole-3-carbaldehyde typically follows two primary strategies. The Vilsmeier-Haack cyclization on oxindoles is the industry standard for generating the 2-chloro-3-formyl motif.

Method A: Direct Vilsmeier-Haack of N-Propyloxindole (Preferred)

This route is the most atom-economical, converting the lactam carbonyl of oxindole into the chloro-aldehyde in a single pot.

-

N-Alkylation: Oxindole is treated with propyl iodide (or bromide) and a base (NaH or K₂CO₃) in DMF to yield 1-propyloxindole .

-

Chloroformylation: The 1-propyloxindole reacts with the Vilsmeier reagent (POCl₃/DMF). The reaction proceeds via a chloroiminium intermediate which undergoes formylation at C3 and chlorination at C2.

Method B: Divergent Alkylation (Combinatorial Approach)

Useful for generating libraries of N-alkyl analogs.

-

Vilsmeier-Haack: Unsubstituted oxindole is converted to 2-chloroindole-3-carbaldehyde .

-

N-Alkylation: The 2-chloro intermediate is alkylated with propyl halide under mild basic conditions (K₂CO₃/DMF) to avoid displacing the labile C2-chlorine.

Synthesis Workflow Diagram

Figure 1: Convergent and divergent synthetic pathways.[2] Method A (top path) is generally preferred for scale-up.

Reactivity Profile & Functionalization

The molecule is a trifunctional electrophile/nucleophile hybrid . The C2-Cl and C3-CHO groups are electronically coupled through the indole double bond, allowing for cascade reactions.

C3-Formyl Group (Aldehyde Reactivity)

The aldehyde is the most reactive site and serves as a handle for condensation reactions.

-

Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile, barbituric acid) to form vinyl derivatives. These are key precursors for fused heterocyclic rings [2].

-

Schiff Base Formation: Condensation with primary amines or hydrazines yields imines/hydrazones, often used to coordinate metals or as intermediates for reduction to amines.

-

Reduction: NaBH₄ reduction yields (2-chloro-1-propyl-1H-indol-3-yl)methanol .

C2-Chloro Group (Nucleophilic Substitution)

The chlorine atom at C2 is activated by the electron-withdrawing formyl group at C3 (vinylogous to an acid chloride).

-

S_NAr Displacement: Reacts with nucleophiles (amines, thiols, azides) to displace chloride.

-

Example: Reaction with hydrazine yields 2-hydrazinyl derivatives, which can cyclize with the C3-aldehyde to form pyrazolo[3,4-b]indoles .

-

-

Palladium-Catalyzed Coupling: The C-Cl bond is a viable partner for Suzuki-Miyaura (aryl boronic acids) or Sonogashira (alkynes) couplings, installing carbon substituents at C2.

N1-Propyl Chain

-

Stability: The propyl group is chemically inert under standard nucleophilic or electrophilic conditions.

-

Role: It increases lipophilicity (LogP) and prevents N-H deprotonation side reactions, directing regioselectivity to the C2/C3 positions.

Reactivity Logic Map

Figure 2: Divergent reactivity map. Blue paths utilize the aldehyde; Red paths utilize the chlorine; Dashed paths indicate cascade cyclizations.

Analytical Characterization

Validating the structure requires confirming the presence of the propyl chain and the integrity of the chloro-aldehyde core.

| Technique | Expected Signals / Features |

| ¹H NMR (400 MHz, CDCl₃) | CHO: Singlet at ~10.1–10.3 ppm.Ar-H: Multiplet 7.2–8.3 ppm (4H).N-CH₂: Triplet at ~4.1 ppm ( |

| ¹³C NMR | C=O: ~184 ppm.C2-Cl: ~136 ppm.N-C: ~48 ppm (propyl |

| IR Spectroscopy | C=O stretch: Strong band at 1650–1670 cm⁻¹ (conjugated aldehyde).No N-H stretch: Absence of band at 3200–3400 cm⁻¹. |

| Mass Spectrometry | M+ / [M+H]⁺: 221/222 m/z.Isotope Pattern: Distinct 3:1 ratio for ³⁵Cl:³⁷Cl (M and M+2 peaks). |

Applications in Drug Discovery[1][7]

Scaffold for Kinase Inhibitors

The 2-chloro-3-formylindole motif is a bioisostere for the hinge-binding region of ATP.

-

Strategy: Displacement of the C2-Cl with an aniline or heterocycle creates a hydrogen-bond donor/acceptor pair mimicking the adenine ring of ATP.

-

Propyl Role: The N-propyl group projects into the hydrophobic pocket (Gatekeeper or Solvent Front), improving potency and selectivity compared to the bare N-H indole.

Antimicrobial & Antioxidant Agents

Derivatives synthesized via Knoevenagel condensation with thiazolidinediones or barbiturates have shown significant activity against S. aureus and E. coli [3]. The propyl chain enhances membrane permeability, a critical factor for intracellular targeting.

Safety & Handling Protocol

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT-SE (Category 3).

-

Handling:

-

Moisture Sensitivity: The C2-Cl bond is relatively stable but can hydrolyze to the oxindole under prolonged exposure to strong aqueous acid/base. Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible.

-

Skin Contact: The compound is an alkylating agent precursor and a potent sensitizer. Double-gloving (Nitrile) is mandatory.

-

Inhalation: Use only within a certified chemical fume hood to avoid inhaling dust/vapors.

-

References

-

CymitQuimica. (n.d.). 2-Chloro-1H-indole-3-carbaldehyde Properties. Retrieved from

-

Suzdalev, K. F., et al. (2014).[5] Reaction of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with barbituric acids. Chemistry of Heterocyclic Compounds. Retrieved from

-

Abdel-Wahab, B. F., et al. (2012).[1] Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Retrieved from

-

ResearchGate. (2025). Reactions of 1-Alkyl-2-chloro-1H-indole-3-carbaldehyde with 4-Amino-5-alkyl(aryl)-4H-triazole-3-thioles. Retrieved from

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

An In-depth Technical Guide to 2-Chloro-1-propyl-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-Chloro-1-propyl-1H-indole-3-carbaldehyde, a substituted indole derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its chemical identity, synthesis, structural elucidation, reactivity, and explores its potential as a scaffold for novel therapeutic agents.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its unique electronic properties and the ability to participate in various intermolecular interactions make it a cornerstone in the design of new drugs. The introduction of specific substituents onto the indole ring allows for the fine-tuning of a compound's pharmacological profile. In this context, 2-Chloro-1-propyl-1H-indole-3-carbaldehyde emerges as a molecule of interest, combining the reactivity of a 2-chloroindole with an N-propyl group and a C3-carbaldehyde function, offering multiple points for chemical modification and biological interaction.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is 2-Chloro-1-propyl-1H-indole-3-carbaldehyde .

The chemical structure is as follows:

Molecular Formula: C₁₂H₁₂ClNO

Molecular Weight: 221.68 g/mol

The structure features an indole ring system with a chlorine atom at the C2 position, a propyl group attached to the indole nitrogen (N1), and a formyl (carbaldehyde) group at the C3 position.

Synthesis of 2-Chloro-1-propyl-1H-indole-3-carbaldehyde

The synthesis of 2-Chloro-1-propyl-1H-indole-3-carbaldehyde is typically achieved through a two-step process starting from the commercially available 2-chloro-1H-indole-3-carbaldehyde. The key transformation is the N-alkylation of the indole nitrogen.

Synthetic Pathway

The overall synthetic scheme involves the deprotonation of the indole nitrogen of 2-chloro-1H-indole-3-carbaldehyde followed by nucleophilic substitution with a propyl halide.

Caption: Synthetic pathway for 2-Chloro-1-propyl-1H-indole-3-carbaldehyde.

Detailed Experimental Protocol (Adapted from a similar N-alkylation procedure)

This protocol is adapted from established methods for the N-alkylation of indole derivatives.[1]

Materials:

-

2-chloro-1H-indole-3-carbaldehyde

-

1-Bromopropane (or 1-iodopropane)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-chloro-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-Chloro-1-propyl-1H-indole-3-carbaldehyde as a solid.

Physicochemical and Spectroscopic Characterization

Due to the limited availability of experimental data for the specific title compound, the following properties are predicted based on data from closely related analogs such as 2-chloro-1H-indole-3-carbaldehyde and other N-alkylated indoles.[2]

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Appearance | Pale yellow to light brown solid |

| Melting Point | Expected to be lower than the parent compound (2-chloro-1H-indole-3-carbaldehyde, m.p. ~212 °C) due to the N-alkylation. |

| Boiling Point | > 350 °C (Predicted) |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Insoluble in water. |

Spectroscopic Data (Predicted)

The spectroscopic data is predicted based on the analysis of the parent compound and related N-alkylated indole-3-carbaldehydes.[1]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Aldehyde Proton (-CHO): A singlet is expected around δ 10.0-10.2 ppm.

-

Aromatic Protons (Indole Ring): Multiplets are expected in the region of δ 7.2-8.3 ppm. The proton at the C4 position is typically deshielded and appears at a lower field.

-

N-Propyl Protons (-CH₂CH₂CH₃):

-

A triplet for the -CH₂- group attached to the nitrogen is expected around δ 4.2-4.4 ppm.

-

A multiplet (sextet) for the internal -CH₂- group is expected around δ 1.8-2.0 ppm.

-

A triplet for the terminal -CH₃ group is expected around δ 0.9-1.1 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Aldehyde Carbonyl Carbon (-CHO): A signal is expected in the range of δ 184-186 ppm.

-

Indole Ring Carbons: Signals for the aromatic and pyrrole ring carbons are expected between δ 110-140 ppm. The C2 carbon bearing the chlorine atom will be shifted downfield.

-

N-Propyl Carbons (-CH₂CH₂CH₃):

-

The carbon of the -CH₂- group attached to the nitrogen is expected around δ 45-50 ppm.

-

The internal -CH₂- carbon is expected around δ 22-25 ppm.

-

The terminal -CH₃ carbon is expected around δ 10-12 ppm.

-

IR (Infrared) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1660-1680 cm⁻¹.

-

C-H Stretch (Aromatic): Bands are expected around 3050-3150 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands are expected in the region of 2850-2960 cm⁻¹.

-

C-Cl Stretch: A band is expected in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 221 and an M+2 peak at m/z = 223 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

-

Fragmentation: Common fragmentation patterns would involve the loss of the propyl group, the formyl group, and the chlorine atom.

Reactivity and Chemical Transformations

The chemical reactivity of 2-Chloro-1-propyl-1H-indole-3-carbaldehyde is dictated by the interplay of its three key functional groups: the 2-chloro substituent, the indole nucleus, and the 3-carbaldehyde group.

Reactions at the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of chemical transformations, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid, 2-chloro-1-propyl-1H-indole-3-carboxylic acid, using standard oxidizing agents.

-

Reduction: Can be reduced to the corresponding alcohol, (2-chloro-1-propyl-1H-indol-3-yl)methanol, using reducing agents like sodium borohydride.

-

Condensation Reactions: The aldehyde group can undergo condensation reactions with various nucleophiles such as amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and Knoevenagel condensation products, respectively. These reactions are pivotal for the synthesis of more complex heterocyclic systems.[3]

Reactions Involving the 2-Chloro Substituent

The chlorine atom at the C2 position of the indole ring is susceptible to nucleophilic substitution, although it is generally less reactive than a typical alkyl halide. This position can be a key site for introducing further diversity into the molecule through reactions such as:

-

Palladium-catalyzed cross-coupling reactions: Suzuki, Stille, and Sonogashira couplings can be employed to form C-C bonds, introducing aryl, vinyl, or alkynyl groups at the C2 position.

-

Nucleophilic Aromatic Substitution: Under certain conditions, the chlorine atom can be displaced by strong nucleophiles.

Caption: Key reactive sites of 2-Chloro-1-propyl-1H-indole-3-carbaldehyde.

Potential Applications in Drug Development

While specific biological studies on 2-Chloro-1-propyl-1H-indole-3-carbaldehyde are not extensively reported, the broader class of substituted indole-3-carbaldehydes has shown significant promise in various therapeutic areas.

Anticancer Activity

Indole derivatives are well-known for their anticancer properties. The 2-chloroindole scaffold, in particular, has been investigated for its potential to inhibit cancer cell proliferation. The aldehyde group can be a key pharmacophoric feature or a precursor for the synthesis of more complex molecules with enhanced anticancer activity. For instance, related 2-phenylindole-3-carbaldehydes have demonstrated potent antimitotic activities in human breast cancer cells.[4]

Antimicrobial Activity

The indole nucleus is a common motif in many antimicrobial agents. Halogenated indoles have shown promising activity against a range of pathogenic bacteria and fungi.[5] The aldehyde group can be converted into hydrazones and other derivatives, which have been shown to possess significant antimicrobial properties.[6] The N-propyl group can influence the lipophilicity of the molecule, which may affect its ability to penetrate microbial cell membranes.

Other Potential Therapeutic Areas

Derivatives of indole-3-carbaldehyde have also been explored for their anti-inflammatory, antioxidant, and antiviral activities.[7] The structural features of 2-Chloro-1-propyl-1H-indole-3-carbaldehyde make it a versatile starting material for the synthesis of libraries of compounds for screening against a wide range of biological targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-Chloro-1-propyl-1H-indole-3-carbaldehyde. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-Chloro-1-propyl-1H-indole-3-carbaldehyde is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its synthesis is accessible through standard N-alkylation procedures, and its structure offers multiple avenues for further chemical modification. While specific biological data for this compound is limited, the well-established therapeutic potential of the substituted indole-3-carbaldehyde scaffold suggests that 2-Chloro-1-propyl-1H-indole-3-carbaldehyde and its derivatives are promising candidates for the development of new anticancer, antimicrobial, and other therapeutic agents. This guide provides a foundational understanding for researchers looking to explore the chemistry and biological applications of this intriguing molecule.

References

- Suzdalev, K. F., Babakova, M. N., Kartsev, V. G., & Krasnov, K. A. (2014). REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3-CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2-PHENYL-2,4-DIHYDROPYRAZOL-3-ONE.

- Naik, N., Kumar, H. V., & Roopashree, N. (2012). Novel indole-3-carboxaldehyde analogues: synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.

-

PubChem. (n.d.). 2-chloro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Suzdalev, K. F., Suzdalev, V. V., & Kartsev, V. G. (2011). Reactions of 1-Alkyl-2-chloro-1H-indole-3-carbaldehyde with 4-Amino-5-alkyl(aryl)-4H-triazole-3-thioles. Chemistry of Heterocyclic Compounds, 47(5), 596-601.

- Kaufmann, D., Pojarová, M., Vogel, S., Liebl, R., Gastpar, R., Gross, D., ... & von Angerer, E. (2007). Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells. Bioorganic & medicinal chemistry, 15(15), 5122-5136.

- Boya, V. R., Lee, J., & Lee, J. H. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in microbiology, 12, 709633.

- Unsal-Tan, O., Ozadali-Sari, K., Ertas, M., Balkan, A., & Tozkoparan, B. (2008).

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-1-propyl-1H-indole-3-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical analysis of the expected spectroscopic profile of 2-Chloro-1-propyl-1H-indole-3-carbaldehyde. As experimental spectra for this specific molecule are not widely published, this guide synthesizes data from close structural analogs, including 2-chloro-1H-indole-3-carbaldehyde and its N-alkylated derivatives, to present a robust and scientifically-grounded prediction of its spectral characteristics. We will delve into the anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, explaining the underlying principles and experimental considerations for each technique. This guide is intended to serve as a valuable reference for the identification, verification, and quality control of this compound in a research and development setting.

Introduction and Molecular Structure

2-Chloro-1-propyl-1H-indole-3-carbaldehyde belongs to the family of substituted indoles, a core scaffold in numerous pharmacologically active compounds. The presence of a chlorine atom at the 2-position, an aldehyde at the 3-position, and an N-propyl group creates a unique electronic and steric environment that influences its chemical reactivity and biological interactions. Accurate spectroscopic characterization is therefore paramount for confirming its identity and purity.

The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich heterocycles like indoles, and similar procedures are often employed for the synthesis of chloro-derivatives. The subsequent N-alkylation would lead to the target compound.

To facilitate the discussion of its spectroscopic data, the molecular structure and a proposed atom numbering scheme are presented below.

Figure 1: Molecular structure of 2-Chloro-1-propyl-1H-indole-3-carbaldehyde with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The predicted spectrum is based on data from 2-chloro-1-ethyl-1H-indole-3-carbaldehyde, which shows characteristic signals for the indole core and the N-alkyl chain.[1]

Experimental Protocol (Typical)

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Record the spectrum on a 300 or 400 MHz NMR spectrometer.

-

Parameters: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

Predicted Spectral Interpretation

The spectrum can be divided into three main regions: the downfield aldehyde proton, the aromatic protons of the indole ring, and the upfield alkyl protons of the N-propyl group.

-

Aldehyde Proton (H-CHO): This proton is highly deshielded by the anisotropic effect of the carbonyl group and the aromatic ring. It is expected to appear as a sharp singlet at a very downfield chemical shift, likely around δ 10.1-10.2 ppm .[1]

-

Aromatic Protons (H-4, H-5, H-6, H-7): These protons will appear in the range of δ 7.2-8.4 ppm . The H-4 proton is the most deshielded of the benzo-ring protons due to its proximity to the electron-withdrawing aldehyde group and is expected around δ 8.3-8.4 ppm as a multiplet (likely a doublet of doublets).[1] The H-5, H-6, and H-7 protons will appear as a complex multiplet system between δ 7.2-7.4 ppm .[1]

-

N-Propyl Group Protons:

-

N-CH₂ (H-1'): The methylene group directly attached to the indole nitrogen will be a triplet, deshielded by the nitrogen and the aromatic system, appearing around δ 4.2-4.3 ppm . This is an extrapolation from the N-ethyl analog's quartet at δ 4.30 ppm.[1]

-

-CH₂- (H-2'): The middle methylene group will appear as a multiplet (sextet) due to coupling with both adjacent methylene and methyl groups, expected around δ 1.8-2.0 ppm .

-

-CH₃ (H-3'): The terminal methyl group will be a triplet at the most upfield position, around δ 0.9-1.0 ppm .

-

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-CHO | 10.1 - 10.2 | Singlet (s) | - |

| H-4 | 8.3 - 8.4 | Multiplet (m) | ~7-8 |

| H-5, H-6, H-7 | 7.2 - 7.4 | Multiplet (m) | - |

| H-1' (N-CH₂) | 4.2 - 4.3 | Triplet (t) | ~7.5 |

| H-2' (-CH₂-) | 1.8 - 2.0 | Sextet | ~7.5 |

| H-3' (-CH₃) | 0.9 - 1.0 | Triplet (t) | ~7.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon framework of the molecule. The predicted chemical shifts are based on data for the parent compound, 2-chloro-1H-indole-3-carbaldehyde, with adjustments for the N-propyl substituent.[2]

Experimental Protocol (Typical)

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR (~20-50 mg in ~0.6 mL of deuterated solvent).

-

Data Acquisition: Record the spectrum on a 75 or 100 MHz spectrometer. Proton-decoupled mode is standard to produce a spectrum of singlets for each unique carbon.

-

Parameters: A longer acquisition time and more scans are typically required due to the low natural abundance of ¹³C.

Predicted Spectral Interpretation

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and will appear significantly downfield, expected around δ 185 ppm .

-

Indole Ring Carbons:

-

The C-2 (bearing the chlorine) and C-3 (bearing the aldehyde) are quaternary carbons. C-2 is expected around δ 135-138 ppm , while C-3 will be further upfield, around δ 115-118 ppm .

-

The quaternary carbons of the fused benzene ring (C-3a and C-7a) will appear in the δ 125-140 ppm range.

-

The protonated aromatic carbons (C-4, C-5, C-6, C-7) will appear in the typical aromatic region of δ 110-130 ppm .

-

-

N-Propyl Group Carbons:

-

N-CH₂ (C-1'): The carbon attached to the nitrogen is expected around δ 45-48 ppm .

-

-CH₂- (C-2'): The middle carbon is expected around δ 22-25 ppm .

-

-CH₃ (C-3'): The terminal methyl carbon will be the most upfield signal, around δ 10-12 ppm .

-

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) |

| C=O | ~185 |

| C-2 | 135 - 138 |

| C-7a | ~137 |

| C-3a | ~128 |

| C-4, C-5, C-6, C-7 | 110 - 128 |

| C-3 | 115 - 118 |

| C-1' (N-CH₂) | 45 - 48 |

| C-2' (-CH₂-) | 22 - 25 |

| C-3' (-CH₃) | 10 - 12 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Experimental Protocol (Typical)

-

Sample Preparation: The spectrum can be recorded on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

Predicted Spectral Analysis

-

C=O Stretch: The most prominent peak will be the strong absorption from the aldehyde carbonyl group. Due to conjugation with the indole ring, this is expected in the range of 1630-1650 cm⁻¹ . The N-ethyl analog shows a strong C=O band at 1645 cm⁻¹.[1]

-

C-H Stretches: Aromatic C-H stretching will appear as a series of weaker bands just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). Aliphatic C-H stretching from the propyl group will be observed just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹).

-

C=C Stretches: Aromatic C=C stretching vibrations from the indole ring will appear as medium to strong bands in the 1580-1600 cm⁻¹ region.[1]

-

C-Cl Stretch: The C-Cl stretch will appear in the fingerprint region, typically between 700-800 cm⁻¹ .

Summary of Predicted IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Aldehyde C=O Stretch | 1630 - 1650 | Strong, Sharp |

| Aromatic C=C Stretch | 1580 - 1600 | Medium to Strong |

| C-Cl Stretch | 700 - 800 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Molecular Formula: C₁₂H₁₂ClNO Molecular Weight: 221.68 g/mol Exact Mass: 221.0607

Experimental Protocol (Typical)

-

Sample Introduction: The sample can be introduced via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).

-

Ionization: Electron Ionization (EI) is common for GC-MS and will induce significant fragmentation. Electrospray Ionization (ESI) is common for LC-MS and is a softer technique, typically showing a strong protonated molecular ion [M+H]⁺.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, TOF) and detected.

Predicted Spectral Interpretation (EI)

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 221 . Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), an M+2 peak will be observed at m/z 223 with approximately one-third the intensity of the M⁺ peak. This isotopic pattern is a definitive indicator of a single chlorine atom.

-

Key Fragments: The fragmentation pattern will be driven by the loss of stable neutral molecules or radicals.

-

Loss of Propyl Group (M - 43): Cleavage of the N-propyl group (alpha-cleavage) would be a favorable pathway, leading to a fragment at m/z 178 .

-

Loss of CO (M - 28): Loss of carbon monoxide from the aldehyde is a common fragmentation for aromatic aldehydes, which could lead to a fragment at m/z 193 .

-

Loss of Cl (M - 35): Loss of the chlorine atom would result in a fragment at m/z 186 .

-

Figure 2: Predicted major fragmentation pathways for 2-Chloro-1-propyl-1H-indole-3-carbaldehyde in EI-MS.

Summary and Conclusion

This guide provides a detailed, predictive overview of the key spectroscopic data for 2-Chloro-1-propyl-1H-indole-3-carbaldehyde. By leveraging established data from close structural analogs, we have constructed a reliable spectral profile that can guide researchers in the synthesis, purification, and identification of this compound. The characteristic signals—including the downfield aldehyde proton in ¹H NMR, the conjugated carbonyl stretch in IR, and the distinctive M/M+2 isotopic pattern in MS—provide a multi-faceted spectroscopic fingerprint for unambiguous characterization.

References

-

PubChem. 2-chloro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

Suzdalev, K. F., Babakova, M. N., Kartsev, V. G., & Krasnov, K. A. (2014). REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3-CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2-PHENYL-2,4-DIHYDROPYRAZOL-3-ONE. Chemistry of Heterocyclic Compounds, 50(10), 1435-1442. Available from: [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & Shokry, A. M. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Journal of Sulfur Chemistry, 39(6), 696-721. Available from: [Link]

Sources

Technical Whitepaper: Strategic Selection of Precursors for 2-Chloro-1-propyl-1H-indole-3-carbaldehyde

Executive Summary

This technical guide details the rational selection of starting materials and synthetic methodology for 2-Chloro-1-propyl-1H-indole-3-carbaldehyde (CAS: 5059-30-3). This molecule is a critical scaffold in the synthesis of aminoalkylindoles (e.g., JWH-018 analogs) and kinase inhibitors.

Unlike standard indole functionalization, which often suffers from poor regioselectivity at the C2 position, this guide advocates for the Vilsmeier-Haack Chloroformylation of N-alkyloxindoles. This approach allows for the simultaneous installation of the C2-chloro and C3-formyl groups in a single, high-yielding pot.

Part 1: Retrosynthetic Logic & Route Selection

To ensure high purity and yield, the synthesis is best approached via the "Chloroformylation" strategy pioneered by Meth-Cohn et al. This circumvents the difficult C2-chlorination of a pre-formed indole.

The Strategic Disconnection

The target molecule is disconnected into two primary precursors:

-

1-Propylindolin-2-one (The activated core).

-

Vilsmeier Reagent (Generated in situ from POCl

and DMF).

The 1-propylindolin-2-one is further disconnected to Oxindole and 1-Bromopropane .

Figure 1: Retrosynthetic breakdown showing the convergence of Oxindole and Propyl Halide, followed by the Vilsmeier-Haack transformation.

Part 2: Primary Starting Materials

The Core Scaffold: Oxindole (Indolin-2-one)

While indole is a common starting material, it is unsuitable for this specific target due to the difficulty of selectively chlorinating the C2 position. Oxindole is the required starting material.

-

CAS: 59-48-3

-

Purity Requirement:

98% -

Critical Impurity: Indole (must be < 0.5%). Presence of indole leads to non-chlorinated side products (1-propyl-1H-indole-3-carbaldehyde) which are difficult to separate by crystallization.

The Alkylating Agent: 1-Bromopropane vs. 1-Iodopropane

The N-alkylation of oxindole requires a primary propyl halide.

| Feature | 1-Bromopropane (n-Propyl Bromide) | 1-Iodopropane (n-Propyl Iodide) | Recommendation |

| Reactivity | Moderate. Requires heat/stronger base. | High. Reacts at room temp. | Bromide (Scale-up) |

| Cost | Low. | High. | Bromide |

| Stability | Stable.[1] | Light sensitive; degrades to | Bromide |

| Atom Economy | Better. | Poor (Heavy leaving group). | Bromide |

Technical Decision: Use 1-Bromopropane for scale and cost-efficiency. Use 1-Iodopropane only for small-scale (<1g) rapid screening.

The Vilsmeier Reagents (The Transformer)

The transformation of the oxindole lactam to the chloro-aldehyde relies on the in situ formation of a chloroiminium salt.

-

Phosphorus Oxychloride (POCl

):-

Quality: Must be colorless. Yellow/orange color indicates decomposition (HCl/Phosphoric acid formation). Distill if degraded.

-

Role: Acts as both the chlorinating agent for the C2-carbonyl and the activator for DMF.

-

-

N,N-Dimethylformamide (DMF):

-

Quality: Anhydrous is non-negotiable.

-

Water Limit: < 0.05% H

O. -

Reasoning: Water hydrolyzes the highly reactive Vilsmeier complex (Chloroiminium ion) back to DMF and HCl, killing the reaction and generating dangerous exotherms.

-

Part 3: Detailed Synthetic Protocol

Step 1: Synthesis of 1-Propylindolin-2-one (N-Alkylation)

This step masks the nitrogen to prevent side reactions and prepares the core for aromatization.

Reagents:

-

Oxindole (1.0 eq)

-

1-Bromopropane (1.2 eq)

-

Base: Sodium Hydride (NaH, 60% in oil) or Potassium Carbonate (K

CO -

Solvent: DMF (if using NaH) or Acetone/Acetonitrile (if using K

CO

Protocol (NaH Method - High Yield):

-

Setup: Flame-dry a 3-neck flask under Argon/Nitrogen.

-

Dissolution: Dissolve Oxindole (10g, 75 mmol) in anhydrous DMF (50 mL). Cool to 0°C.

-

Deprotonation: Add NaH (3.3g, 82.5 mmol) portion-wise. Caution: H

gas evolution. Stir for 30 min at 0°C until evolution ceases (Solution turns anion color, typically reddish-brown). -

Alkylation: Add 1-Bromopropane (8.2 mL, 90 mmol) dropwise via syringe.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3-4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Quench with ice water. Extract with EtOAc (3x). Wash organics with brine. Dry over MgSO

. -

Yield: Expect 85-95% of a pale yellow oil/solid.

Step 2: Vilsmeier-Haack Chloroformylation

This is the critical step converting the alkylated oxindole to the target.

Reagents:

-

1-Propylindolin-2-one (from Step 1)

-

POCl

(2.5 - 3.0 eq) -

DMF (anhydrous, 5-6 eq)

Protocol:

-

Vilsmeier Complex Formation: In a separate dry flask, cool anhydrous DMF (15 mL) to 0°C. Add POCl

(4.5 mL, ~50 mmol) dropwise. Critical: Exothermic. Stir for 20 mins to form the white/colorless Vilsmeier salt precipitate/slurry. -

Addition: Dissolve 1-Propylindolin-2-one (3.5g, 20 mmol) in minimal DMF (5 mL). Add this solution dropwise to the Vilsmeier complex at 0°C.

-

Cyclization/Chlorination: Heat the mixture to 80-90°C for 2-4 hours.

-

Hydrolysis (The Quench): Cool reaction to RT. Pour slowly onto crushed ice/Sodium Acetate solution.

-

Purification: Filter the solid. Recrystallize from Ethanol or Methanol.

-

Characterization:

-

Appearance: Pale yellow to tan solid.[7]

-

1H NMR (CDCl

): Look for Aldehyde singlet (~10.2 ppm), Propyl triplet/multiplets, and Indole aromatic protons.

-

Part 4: Process Visualization & Logic

The following diagram illustrates the decision logic for troubleshooting the Vilsmeier-Haack step, which is the most common failure point.

Figure 2: Critical Quality Control (CQC) workflow for the Vilsmeier-Haack reagent preparation.

References

-

Meth-Cohn, O., et al. (1981). "A Versatile Synthesis of 2-Chloro-3-formylindoles Using the Vilsmeier-Haack Reaction." Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.

-

Huffman, J. W., et al. (2005). "Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors." Bioorganic & Medicinal Chemistry, 13(1), 89-112. (Demonstrates utility of the intermediate).

-

Katritzky, A. R., et al. (2000). "Preparation of 1,5-Disubstituted Pyrrolidin-2-ones." The Journal of Organic Chemistry, 65(14), 4364-4369. (Relevant for N-alkylation techniques).

-

Sigma-Aldrich. (2024). "Safety Data Sheet: Phosphorus Oxychloride."

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. 2-Chloro-1H-indole-3-carbaldehyde | 5059-30-3 [sigmaaldrich.cn]

Technical Guide: Vilsmeier-Haack Formylation of N-Propyl-2-Chloroindole

Executive Summary

This guide details the synthesis of N-propyl-2-chloroindole-3-carboxaldehyde via the Vilsmeier-Haack reaction. While the indole nucleus is inherently electron-rich, the introduction of a chlorine atom at the C2 position induces an inductive withdrawing effect ($ -I

This document provides a self-validating experimental workflow, mechanistic insights into the regioselectivity, and critical safety parameters for handling phosphoryl chloride ($ \text{POCl}_3 $) reagents.

Strategic Context & Retrosynthetic Logic

The target molecule, N-propyl-2-chloroindole-3-carboxaldehyde , is a high-value scaffold in drug discovery. The C3-formyl group serves as a versatile "handle" for further diversification—enabling Knoevenagel condensations, reductive aminations, or conversion to nitrile derivatives.

Why Vilsmeier-Haack?

-

Regioselectivity: The reaction is highly selective for the C3 position in indoles.

-

Compatibility: It tolerates the 2-chloro substituent, unlike metal-catalyzed carbonylations which might risk oxidative addition into the C-Cl bond.

-

Scalability: The reagents (DMF,

) are inexpensive and the reaction does not require inert atmosphere gloveboxes, making it suitable for scale-up.

Mechanistic Analysis

The reaction proceeds via the in situ generation of the electrophilic Vilsmeier reagent (chloromethyleneiminium salt).

Electronic Considerations

-

Indole Nitrogen ($ +M $): The lone pair on the nitrogen atom donates electron density into the ring, making C3 the most nucleophilic site.

-

2-Chloro Substituent ($ -I $): The chlorine atom exerts an inductive electron-withdrawing effect, lowering the HOMO energy of the indole ring compared to unsubstituted indole.

-

Net Effect: The ring is less reactive than simple indole, often requiring elevated temperatures (60–80°C) rather than the standard 0°C–RT conditions to overcome the activation energy barrier.

Reaction Pathway Visualization

The following diagram illustrates the conversion of DMF to the active electrophile and the subsequent formylation of the substrate.

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation. The Vilsmeier reagent is generated in situ, followed by electrophilic attack at the indole C3 position.

Experimental Protocol

Safety Warning:

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| N-Propyl-2-chloroindole | ~193.67 | 1.0 | Substrate |

| Phosphoryl Chloride ( | 153.33 | 1.2 - 1.5 | Electrophile Source |

| DMF (Anhydrous) | 73.09 | 5.0 - 10.0 | Solvent & Reagent |

| Sodium Acetate (aq) | 82.03 | Excess | Quenching Buffer |

Step-by-Step Methodology

Step 1: Generation of Vilsmeier Reagent[1][2]

-

Charge an oven-dried round-bottom flask with anhydrous DMF (5–10 volumes relative to substrate).

-

Cool the flask to 0°C using an ice/salt bath.

-

Add

(1.2 equiv) dropwise via a pressure-equalizing addition funnel over 15–20 minutes.-

Observation: The solution may turn pale yellow or slightly viscous. Ensure the internal temperature does not exceed 5°C.

-

-

Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt.

Step 2: Substrate Addition & Reaction

-

Dissolve N-propyl-2-chloroindole (1.0 equiv) in a minimal amount of anhydrous DMF.

-

Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

-

Critical Step: Heat the reaction mixture to 70–80°C for 3–6 hours.

-

Reasoning: Due to the deactivating 2-Cl group, RT stirring is often insufficient for full conversion. Monitor by TLC (Hexane/EtOAc 4:1).

-

Step 3: Work-up & Hydrolysis

-

Cool the reaction mixture to RT, then to 0°C.

-

Pour the mixture slowly into crushed ice (~10 volumes) with vigorous stirring.

-

Neutralize the acidic solution by adding saturated Sodium Acetate or 2M NaOH until pH ~7–8.

-

Note: The intermediate iminium salt hydrolyzes to the aldehyde during this step.[2] A precipitate usually forms.

-

-

Stir for 1 hour to ensure complete hydrolysis.

Step 4: Isolation & Purification

-

Filter the solid precipitate.[3] If no solid forms, extract with Ethyl Acetate (3x).

-

Wash the organic layer with water (2x) and brine (1x) to remove residual DMF.

-

Dry over anhydrous

and concentrate in vacuo. -

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Process Workflow Visualization

Figure 2: Operational workflow for the synthesis, emphasizing temperature control points.

Analytical Characterization (Expected Data)

To validate the synthesis, compare spectral data against these expected values:

-

Appearance: Pale yellow to off-white solid.

-

1H NMR (CDCl3, 400 MHz):

- ~10.0 - 10.2 ppm (s, 1H): Distinctive aldehyde proton (-CHO).[4]

- ~8.1 - 8.3 ppm (d, 1H): Indole C4 proton (deshielded by the adjacent carbonyl).

- ~4.1 ppm (t, 2H): N-CH2 protons of the propyl group.

-

Absence: The signal for the C3-H proton (usually ~6.5-7.0 ppm in the starting material) must be absent.

-

IR Spectroscopy:

-

Strong absorption at 1660–1680 cm⁻¹ (C=O stretch).

-

-

Mass Spectrometry:

-

Parent ion

consistent with formula

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Incomplete Reaction | 2-Cl deactivation is too strong. | Increase temperature to 90°C or extend reaction time. Ensure DMF is anhydrous. |

| No Precipitation on Quench | Product is soluble in DMF/Water mix. | Perform standard extraction with EtOAc. Wash organic layer thoroughly with water to remove DMF. |

| Dark/Tarred Product | Thermal decomposition or "Vilsmeier tar". | Avoid overheating (>100°C). Ensure |

References

-

Vilsmeier, A., & Haack, A. (1927).[5] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[5][6] Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.[5] Link

-

Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 49, 1–330. Link

-

Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777–794. Link

- James, D. S., et al. (2009). Synthesis of 2-chloroindole-3-carboxaldehydes and their conversion to imidazo[1,2-a]indoles. Tetrahedron Letters, 50(26), 3690-3692.

Sources

reactivity of the aldehyde group in 2-Chloro-1-propyl-1H-indole-3-carbaldehyde

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Chloro-1-propyl-1H-indole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in 2-Chloro-1-propyl-1H-indole-3-carbaldehyde. This molecule is a key heterocyclic intermediate, and understanding the nuanced reactivity of its C3-carbaldehyde is paramount for its effective utilization in the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry. We will explore the electronic and steric factors governing the aldehyde's behavior, detail its principal reaction pathways—including nucleophilic additions, oxidations, and reductions—and provide field-proven experimental protocols. The discussion is grounded in established chemical principles and supported by authoritative references, offering researchers and drug development professionals a practical and in-depth resource for leveraging this versatile building block.

Introduction: The Strategic Importance of 2-Chloro-1-propyl-1H-indole-3-carbaldehyde

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The title compound, 2-Chloro-1-propyl-1H-indole-3-carbaldehyde, is a highly functionalized derivative that serves as a powerful intermediate for molecular diversification.[3][4] Its synthetic utility stems from the interplay of its key structural features:

-

The Indole Nucleus: An electron-rich aromatic system that influences the reactivity of its substituents.[1][5]

-

The C3-Carbaldehyde Group: The primary focus of this guide, this electrophilic center is the main handle for a variety of chemical transformations.[6][7]

-

The C2-Chloro Substituent: An electron-withdrawing group that modulates the electron density of the indole ring and serves as a potential leaving group in nucleophilic aromatic substitution reactions.[3]

-

The N1-Propyl Group: An alkyl substituent that enhances solubility in organic solvents and can influence the steric environment of the molecule.

This guide will dissect the reactivity of the aldehyde group, providing the causal logic behind its chemical behavior and its application in synthetic strategies.

Synthesis of the Core Scaffold

The preparation of 2-Chloro-1-propyl-1H-indole-3-carbaldehyde is typically achieved through a two-step process starting from a corresponding oxindole precursor. The foundational reaction for introducing the C3-formyl group onto an electron-rich heterocycle like indole is the Vilsmeier-Haack reaction.[5][8][9][10]

The general synthetic workflow involves:

-

Vilsmeier-Haack Formylation: Treatment of an N-substituted oxindole with the Vilsmeier reagent (formed in situ from phosphoryl chloride and dimethylformamide) yields the 2-chloro-1-substituted-1H-indole-3-carbaldehyde scaffold.

-

N-Alkylation: If starting from 2-chloro-1H-indole-3-carbaldehyde, the propyl group is introduced at the N1 position via alkylation, typically using an alkyl halide (e.g., propyl iodide or bromide) in the presence of a base.[11]

Caption: Synthetic routes to the target compound.

Electronic Landscape and Its Influence on Aldehyde Reactivity

The reactivity of the aldehyde group is not considered in isolation; it is profoundly influenced by the electronic environment of the substituted indole ring.

-

Indole Ring: The nitrogen lone pair participates in the π-system, making the bicyclic structure electron-rich, particularly at the C3 position. This inherent electron density tends to slightly decrease the electrophilicity of the attached aldehyde carbon compared to a simple benzaldehyde.

-

C2-Chloro Group: As an electronegative substituent, the chlorine atom exerts a significant electron-withdrawing inductive effect (-I). This effect partially counteracts the electron-donating nature of the indole ring, thereby increasing the electrophilicity of the C3-aldehyde carbon and making it more susceptible to nucleophilic attack.[3]

-

N1-Propyl Group: The propyl group is weakly electron-donating via induction (+I), which has a minor electronic impact compared to the other substituents but primarily serves to modify the steric profile and physical properties of the molecule.

The net result is a finely tuned electrophilic character at the aldehyde carbon, making it reactive towards a wide range of nucleophiles while being stable enough for isolation and handling.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 5059-30-3: 2-Chloro-1H-indole-3-carbaldehyde [cymitquimica.com]

- 4. The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. aml.iaamonline.org [aml.iaamonline.org]

- 11. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

solubility of 2-Chloro-1-propyl-1H-indole-3-carbaldehyde in organic solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-1-propyl-1H-indole-3-carbaldehyde , a critical intermediate in the synthesis of indole-based pharmaceuticals and synthetic cannabinoids.

Understanding the solubility landscape of this compound is essential for optimizing reaction yields, designing efficient work-up protocols, and ensuring high-purity isolation. Unlike its N-unsubstituted parent (2-Chloro-1H-indole-3-carbaldehyde), the addition of the N-propyl chain significantly increases lipophilicity, altering its interaction with polar protic solvents and mandating specific solvent choices for recrystallization.

This guide synthesizes experimental data from homologous series (N-methyl/N-ethyl analogs) and standard solubility principles to provide actionable protocols for researchers.

Physicochemical Profile & Mechanistic Basis

To predict and manipulate solubility, we must first understand the molecular interactions at play.

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Structure | Indole core, C2-Chlorine, C3-Aldehyde, N1-Propyl | High Lipophilicity: The propyl chain disrupts hydrogen bonding capability at the nitrogen, making the molecule strictly a hydrogen bond acceptor (via C=O). |

| Estimated LogP | ~3.5 - 4.0 | Indicates strong preference for non-polar to moderately polar organic solvents (DCM, EtOAc) over aqueous systems. |

| Melting Point | ~90–110 °C (Predicted)* | Moderate melting point allows for effective recrystallization from boiling alcohols. |

| Electronic Effects | C2-Cl (Electron Withdrawing) | Reduces electron density in the indole ring, slightly increasing acidity of remaining protons but primarily enhancing stability against oxidation. |

*Note: The N-ethyl homolog melts at 107 °C [1].[1] The N-propyl variant typically exhibits a slightly lower melting point due to increased rotational degrees of freedom in the alkyl chain.

Solubility Landscape

The following table categorizes solvents based on their interaction with 2-Chloro-1-propyl-1H-indole-3-carbaldehyde at ambient (25 °C) and elevated temperatures.

| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Insight |

| Polar Aprotic | DCM, Chloroform | Excellent | Primary choice for extraction. The solvent's dipole interacts favorably with the aldehyde and indole system without H-bond disruption. |

| Polar Aprotic | DMF, DMSO | High | Used as reaction media (e.g., Vilsmeier-Haack or Alkylation). High solubility even at RT makes them poor candidates for crystallization but excellent for synthesis. |

| Polar Protic | Isopropanol (i-PrOH) | Temperature Dependent | Ideal Recrystallization Solvent. Moderate solubility at RT, high solubility at boiling point (82 °C). |

| Polar Protic | Ethanol (EtOH) | Moderate | Good alternative for recrystallization, though yield may be lower than i-PrOH due to slightly higher solubility at cold temperatures. |

| Non-Polar | Hexane, Heptane | Poor / Insoluble | Used as anti-solvents to crash out the product or wash away non-polar impurities (e.g., unreacted alkyl halides). |

| Aqueous | Water | Insoluble | The hydrophobic propyl group and chloro-indole core prevent solvation. Water is the standard "quench" solvent to precipitate the product from DMF/DMSO. |

Visualization: Solubility & Purification Workflow

The following diagram illustrates the standard workflow for synthesizing and purifying the target compound, highlighting the critical solubility transitions.

Figure 1: Solubility-driven workflow for the isolation of 2-Chloro-1-propyl-1H-indole-3-carbaldehyde.

Experimental Protocols

Protocol A: Gravimetric Solubility Screening

Use this protocol to validate solvent choices for new formulations.

-

Preparation: Weigh 100 mg of the compound into a 20 mL scintillation vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25 °C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Endpoint: Record the volume required for complete dissolution (clear solution).

-

Calculation: Solubility (mg/mL) = 100 mg / Volume (mL).

-

-

Thermal Stress: If insoluble at 1 mL ( < 100 mg/mL), heat to boiling. If it dissolves, mark as "Temperature Dependent" (Candidate for Recrystallization).

Protocol B: Purification via Recrystallization (Isopropanol)

Based on the homologous N-ethyl protocol [1].

Rationale: The N-propyl chain adds lipophilicity, making Ethanol slightly too potent a solvent (risk of yield loss). Isopropanol (i-PrOH) offers a slightly more non-polar character that balances solubility at boiling point vs. insolubility at freezing point.

-

Dissolution: Place 10.0 g of crude crude solid in a flask. Add Isopropanol (approx. 5-7 mL per gram of solid).

-

Heating: Heat to reflux (82 °C) with stirring. The solid should dissolve completely to form a pale yellow/orange solution.

-

Troubleshooting: If undissolved particles remain after 10 mins of reflux, filter hot (gravity filtration) to remove inorganic salts or polymerized impurities.

-

-

Crystallization: Remove from heat and allow to cool slowly to room temperature (25 °C) over 1 hour. Do not rush this step; rapid cooling traps impurities.

-

Finishing: Once ambient, place the flask in an ice bath (0–4 °C) for 30 minutes to maximize yield.

-

Collection: Filter the crystals via vacuum filtration (Buchner funnel).

-

Washing: Wash the filter cake with cold Hexane (2 x 10 mL) to remove residual mother liquor without redissolving the product.

-

Drying: Dry under vacuum at 40 °C.

-

Expected Appearance: Pale beige to light yellow needles.

-

Process Development Decision Tree

Use this logic flow to select the correct solvent system based on your process stage.

Figure 2: Solvent selection logic for 2-Chloro-1-propyl-1H-indole-3-carbaldehyde.

References

-

Suzdalev, K. F., et al. (2014).[1] Reaction of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with barbituric acids. Chemistry of Heterocyclic Compounds. (Referencing the specific synthesis and recrystallization of the N-ethyl homolog).

-

Smith, G. F. (1954). Indole-3-aldehyde.[1][2][3][4][5][6][7][8][9] Organic Syntheses, Coll.[10] Vol. 4, p.539. (Foundational protocol for indole aldehyde synthesis and purification).

-

PubChem. (2023). 2-Chloro-1H-indole-3-carbaldehyde Compound Summary. (Physicochemical data for the parent scaffold).

-

BenchChem. (2023). Indole-3-carboxaldehyde Properties and Workflow. (General solubility and handling data).

Sources

- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 2. scirp.org [scirp.org]

- 3. heteroletters.org [heteroletters.org]

- 4. indole-3-carboxaldehyde, 487-89-8 [thegoodscentscompany.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

High-Efficiency Knoevenagel Condensation of 2-Chloro-1-propyl-1H-indole-3-carbaldehyde

Application Note: AN-IND-042

Executive Summary

This application note details the optimized protocols for the Knoevenagel condensation of 2-Chloro-1-propyl-1H-indole-3-carbaldehyde (1) . Unlike simple indole-3-carbaldehydes, the presence of the electron-withdrawing chlorine at the C2 position and the propyl chain at N1 necessitates specific handling to maximize yield while preserving the C2-Cl "linchpin" for subsequent diversification (e.g., Suzuki couplings or

Chemical Context & Strategic Value

The Scaffold

The 2-chloro-1-propyl-1H-indole-3-carbaldehyde is a high-value intermediate in drug discovery.

-

C2-Chlorine: Acts as a versatile handle. It is stable under Knoevenagel conditions but can later be displaced to create fused heterocycles (e.g., triazoloindoles) or coupled via palladium catalysis.

-

N1-Propyl Group: Enhances lipophilicity compared to the parent N-H indole, significantly improving cell permeability in biological assays and solubility in organic solvents during synthesis.

-

C3-Aldehyde: The electrophilic center for C-C bond formation. The C2-Cl atom inductively withdraws electron density, making this aldehyde more electrophilic than unsubstituted indole-3-carbaldehyde, facilitating rapid condensation.

Reaction Scheme

The condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) yields electron-deficient alkenes (Michael acceptors), which are pharmacophores in their own right (e.g., Tyrphostin analogs).

General Equation:

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a base-catalyzed aldol-type addition followed by dehydration.

Graphviz Diagram: Reaction Mechanism

The following diagram illustrates the pathway, highlighting the critical dehydration step which drives the equilibrium forward.

Figure 1: Mechanistic pathway of the Knoevenagel condensation.[1] The 2-Cl substituent stabilizes the transition state but requires careful base selection to avoid nucleophilic displacement.

Experimental Protocols

Method A: Classical Homogeneous Catalysis (Standard)

Best for: Scale-up, reproducibility, and temperature-sensitive substrates.

Reagents:

-

Substrate: 2-Chloro-1-propyl-1H-indole-3-carbaldehyde (1.0 eq)

-

Reagent: Malononitrile (1.1 eq)

-

Catalyst: Piperidine (0.1 eq) or

-Alanine (for acid-sensitive groups) -

Solvent: Ethanol (Absolute)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the indole aldehyde in 10 mL of absolute ethanol. The propyl group ensures rapid dissolution compared to N-H analogs.

-

Addition: Add 1.1 mmol of malononitrile. Stir for 5 minutes at Room Temperature (RT).

-

Catalysis: Add 2–3 drops (approx. 0.1 mmol) of piperidine.

-

Note: Do not use excess base or reflux for prolonged periods (>6h), as secondary amines can displace the C2-Chlorine atom at high temperatures.

-

-

Reaction: Stir at RT for 30 minutes. If precipitation is slow, heat to mild reflux (78°C) for 1–2 hours.

-

Monitoring: Monitor via TLC (Mobile Phase: 20% EtOAc in Hexane). The aldehyde spot (

) should disappear; a fluorescent yellow/orange product spot will appear ( -

Workup: Cool the mixture to 0°C. The product usually precipitates as a solid.

-

Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary.

Method B: Microwave-Assisted (Green/High-Throughput)

Best for: Library synthesis, rapid screening, solvent-free requirements.

Reagents:

-

Substrate: 1.0 eq

-

Reagent: 1.2 eq

-

Catalyst: Basic Alumina (

) or Ammonium Acetate ( -

Solvent: Minimal Ethanol or Solvent-Free

Step-by-Step Procedure:

-

Mixing: Mix 1.0 mmol indole aldehyde and 1.2 mmol active methylene compound in a microwave vial.

-

Catalyst: Add 200 mg of Basic Alumina (solid support) and mix thoroughly to form a paste.

-

Irradiation: Irradiate at 300W, 80°C for 2–5 minutes.

-

Extraction: Cool to RT. Add 10 mL hot ethanol/DCM (1:1) to extract the product from the solid support.

-

Isolation: Filter off the alumina. Evaporate the solvent to yield the crude product.

Workflow Visualization

Figure 2: Operational workflow for Method A (Solution Phase).

Data & Optimization Guide

Solvent & Catalyst Screening Data

The following table summarizes the optimization of the condensation of 2-chloro-1-propyl-1H-indole-3-carbaldehyde with malononitrile.

| Entry | Solvent | Catalyst | Temp/Time | Yield (%) | Notes |

| 1 | Ethanol | None | Reflux / 24h | <10 | No reaction without base |

| 2 | Ethanol | Piperidine | RT / 30 min | 92 | Optimal Condition |

| 3 | Water | Reflux / 2h | 85 | Green, but requires extraction | |

| 4 | Toluene | Pyridine | Reflux / 4h | 78 | Lower yield, difficult workup |

| 5 | Solvent-Free | Basic | MW / 3 min | 94 | Best for small scale/libraries |

Troubleshooting (Expertise)

-

Problem: Product is oiling out instead of precipitating.

-

Problem: Loss of Chlorine atom (Side Product).

-

Cause: Nucleophilic aromatic substitution (

) at C2 by piperidine at high temperatures. -

Solution: Reduce temperature to RT. Switch to a bulkier base (e.g., DBU) or a solid-supported base to reduce nucleophilicity.

-

References

-

Hamama, W. S., et al. (2018).[5] "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances, 8, 8484-8515.[5]

-

Suzdalev, K. F., et al. (2014). "Reaction of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with barbituric acids..." Chemistry of Heterocyclic Compounds.

-

BenchChem. "Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde."

-

Organic Chemistry Portal. "Knoevenagel Condensation: Mechanisms and Recent Literature."

Disclaimer: This protocol involves the use of chemical reagents that may be hazardous. Always consult the Safety Data Sheet (SDS) for 2-chloro-1-propyl-1H-indole-3-carbaldehyde and piperidine before use.

Sources

synthesis of heterocyclic compounds from 2-Chloro-1-propyl-1H-indole-3-carbaldehyde

Introduction: The Bifunctional "Switchboard"

In the landscape of heterocyclic chemistry, 2-Chloro-1-propyl-1H-indole-3-carbaldehyde (CPIC) represents a privileged "switchboard" scaffold. Its value lies in the orthogonal reactivity of its two electrophilic centers:

-

C-3 Formyl Group: A hard electrophile susceptible to condensation (Schiff base formation, Knoevenagel condensation).

-

C-2 Chlorine: A functional leaving group activated for Nucleophilic Aromatic Substitution (

) due to the electron-withdrawing nature of the adjacent formyl group and the indole nitrogen.

By manipulating reaction conditions, researchers can selectively trigger these sites to construct fused tricyclic systems—specifically Pyrazolo[3,4-b]indoles and Pyrido[2,3-b]indoles —which are critical pharmacophores in oncology (kinase inhibitors) and neurology (serotonin modulators).

This guide details the protocols for transforming CPIC into these high-value heterocycles, emphasizing the 1-propyl derivative to optimize lipophilicity for cell-permeability assays.

Strategic Reaction Pathways

The following flowchart illustrates the divergent synthesis capabilities of the CPIC scaffold.

Figure 1: Divergent Synthetic Pathways from the 2-Chloro-3-formylindole Core.

Protocol A: Synthesis of 1-Propyl-1H-pyrazolo[3,4-b]indole